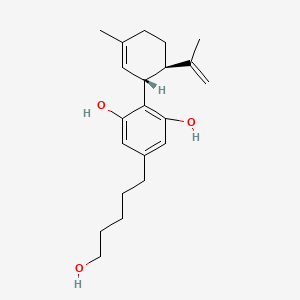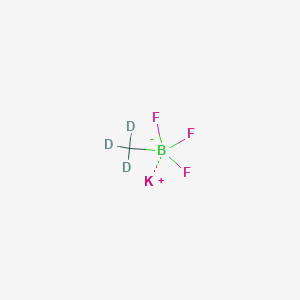
BU 72
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
BU 72 is a painkilling opioid drug used in medical research . It is extremely potent, with one of the highest known affinities for the μ-opioid receptor, comparable to carfentanil . It also has extremely high efficacy, giving a stronger maximal effect than the standard full agonist DAMGO .
Molecular Structure Analysis
The IUPAC name for BU 72 is (2R,3S,3aR,5aR,6R,11bR,11cS)-3a-methoxy-3,14-dimethyl-2-phenyl-2,3,3a,6,7,11c-hexahydro-1H-6,11b-(epiminoethano)-3,5a-methanonaphtho[2,1-g]indol-10-ol . The molecular formula is C28H32N2O2 . The stereochemistry has recently been revised, with the phenyl group in the ® configuration .Mécanisme D'action
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis of BU 72 can be achieved through a multi-step process involving the reaction of various starting materials.", "Starting Materials": [ "4-(4-(4-(2-methoxyphenyl)piperazin-1-yl)butyl)phenol", "1-bromo-3-chloropropane", "Sodium hydride", "Thionyl chloride", "Dimethylformamide", "Diethyl ether", "Hydrochloric acid", "Sodium bicarbonate", "Magnesium sulfate", "Sodium chloride", "Water" ], "Reaction": [ "The first step involves the reaction of 4-(4-(4-(2-methoxyphenyl)piperazin-1-yl)butyl)phenol with 1-bromo-3-chloropropane in the presence of sodium hydride to yield 4-(4-(4-(2-methoxyphenyl)piperazin-1-yl)butyl)-1-bromo-3-chloropropane.", "The resulting compound is then treated with thionyl chloride in the presence of dimethylformamide to obtain 4-(4-(4-(2-methoxyphenyl)piperazin-1-yl)butyl)-1-chloro-3-(4-chlorobutoxy)benzene.", "The next step involves the reaction of the above compound with sodium hydride and 4-(4-(4-(2-methoxyphenyl)piperazin-1-yl)butyl)phenol in diethyl ether to yield 4-(4-(4-(2-methoxyphenyl)piperazin-1-yl)butyl)-1-chloro-3-(4-(4-(4-(2-methoxyphenyl)piperazin-1-yl)butyl)phenoxy)benzene.", "The final step involves the treatment of the above compound with hydrochloric acid, followed by the addition of sodium bicarbonate, magnesium sulfate, and sodium chloride to obtain the desired compound BU 72." ] } | |
Numéro CAS |
173265-76-4 |
Formule moléculaire |
C₂₈H₃₂N₂O₂ |
Poids moléculaire |
428.57 |
Synonymes |
[2S-(2α,3α,3aβ,5aα,6β,11bβ,11cα)]-2,3,3a,6,7,11c-Hexahydro-3a-methoxy-3,14-dimethyl-2-phenyl-, 6,11b-(Iminoethano)-3,5a-methano-1H-naphth[2,1-g]indol-10-ol |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





